![molecular formula C15H10ClF3N2 B2503299 1-[(4-氯苯基)甲基]-2-(三氟甲基)苯并咪唑 CAS No. 321980-62-5](/img/structure/B2503299.png)

1-[(4-氯苯基)甲基]-2-(三氟甲基)苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

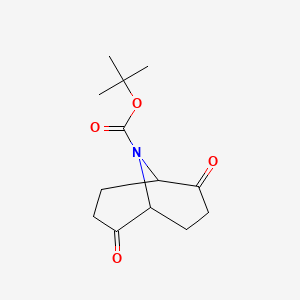

Benzimidazole derivatives are a class of compounds with a wide range of biological activities and applications. The compound "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole" is a specific benzimidazole derivative that is not directly mentioned in the provided papers, but these papers discuss related compounds and their properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and N-alkylation. For instance, the synthesis of 2-aryl-N-biphenyl benzimidazoles was achieved by starting with O-phenylenediamine and carboxylic acids, followed by N-alkylation . Similarly, 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles were synthesized by cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole . These methods could potentially be adapted for the synthesis of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole."

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole was determined, revealing intermolecular hydrogen bonds . The planarity of the benzimidazole ring system and the arrangement of molecules in the crystal lattice are common features observed . These structural insights are crucial for understanding the molecular conformation and potential interactions of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole."

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. The presence of substituents like chloro and trifluoromethyl groups can influence the reactivity and interaction with other molecules. For instance, the restricted rotation around the methylene bridge in some benzimidazole derivatives has been evidenced by NMR and DFT studies . This could affect the chemical behavior of "1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole" in reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, UV-Vis, FT-IR, and HRMS are used to study these properties . Theoretical calculations, including DFT and TD-DFT methods, help predict and compare the properties of these compounds . The HOMO-LUMO analysis provides information on charge transfer within the molecule, which is important for understanding the electronic properties . The presence of substituents like trifluoromethyl groups can significantly affect the electronic distribution and stability of the molecule .

科学研究应用

合成和结构研究

- 已合成并使用各种技术进行分析1-[(4-氯苯基)甲基]-2-(三氟甲基)苯并咪唑衍生物,如X射线衍射、高分辨质谱、紫外-可见光谱、傅立叶变换红外光谱和核磁共振光谱。这些研究侧重于结构和光谱性质,提供了有关它们的几何和电子结构(Saral, Özdamar, & Uçar, 2017)的见解。

抗菌和抗真菌活性

- 多项研究合成了1-[(4-氯苯基)甲基]-2-(三氟甲基)苯并咪唑的各种衍生物,评估它们潜在的抗菌和抗真菌活性。这些包括对具有潜在抗菌特性的新化合物进行研究,针对MSSA和MRSA等菌株,以及它们对不同癌细胞系的影响(Pham et al., 2022)。

农业应用

- 在农业中,苯并咪唑衍生物,包括1-[(4-氯苯基)甲基]-2-(三氟甲基)苯并咪唑,已被用于固体脂质纳米粒和聚合物纳米胶囊等配方,用于杀菌剂的控释。这些配方提供了诸如改善传递至作用部位、减少环境毒性和增强稳定性等好处(Campos et al., 2015)。

酶抑制和生物活性

- 对1-[(4-氯苯基)甲基]-2-(三氟甲基)苯并咪唑衍生物的研究显示出显著的α-葡萄糖苷酶抑制和抗氧化活性。这表明在管理糖尿病和氧化应激相关疾病等方面具有潜在的治疗应用(Menteşe, Yılmaz, & Baltaş, 2020)。

中枢神经系统活性

- 某些衍生物在动物研究中显示出中枢神经系统抑制作用,表明有潜力开发成镇静剂或其他神经活性药物(Anonymous, 2022)。

DNA拓扑异构酶抑制

- 已确定一些1-[(4-氯苯基)甲基]-2-(三氟甲基)苯并咪唑衍生物为哺乳动物DNA拓扑异构酶I的有效抑制剂,这是抗癌药物的靶点。这些化合物已显示出对某些癌细胞系的抑制作用,突显了它们作为抗肿瘤药物的潜力(Alpan, Gunes, & Topçu, 2007)。

未来方向

The future directions for “1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole” and similar compounds likely involve further exploration of their biological activities and potential applications in medicine. The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2/c16-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)15(17,18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHGYMWKRLXXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2503219.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)

![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)